N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through cyclization reactions involving appropriate pyrazole and pyrimidine derivatives.
Introduction of the furan-2-ylmethylamino group: This step involves nucleophilic substitution reactions where the furan-2-ylmethylamine is introduced.
Attachment of the trifluoromethyl group: This is typically done using trifluoromethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as scaling up the reactions in continuous flow reactors to ensure consistent quality and quantity .
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves inhibition of kinase activity. It targets the CDK2/cyclin A2 complex, leading to disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the active site of the kinase, preventing phosphorylation of key substrates required for cell division .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Another class of kinase inhibitors with similar biological activities.
Uniqueness
N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific structural features, such as the presence of the furan-2-ylmethylamino group and the trifluoromethyl group, which contribute to its potent kinase inhibitory activity and favorable pharmacokinetic properties .
Properties
IUPAC Name |
N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N7O3/c25-24(26,27)20-9-19(15-5-2-1-3-6-15)32-22-18(12-30-34(20)22)23(36)31-16-10-29-33(13-16)14-21(35)28-11-17-7-4-8-37-17/h1-10,12-13H,11,14H2,(H,28,35)(H,31,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSYICYYXKECFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=CN(N=C4)CC(=O)NCC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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